![molecular formula C8H5BrCl2O B14508678 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene CAS No. 63291-25-8](/img/structure/B14508678.png)
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom and an ether linkage to a 2,2-dichloroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene typically involves the bromination of a suitable precursor, followed by the introduction of the 2,2-dichloroethenyl group. One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then reacted with 2,2-dichloroethenol under basic conditions to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives.
Electrophilic Substitution: Nitro and sulfonic acid derivatives.
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Scientific Research Applications
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Features a bromine and chlorine atom on the benzene ring.
1-Bromo-3-chlorobenzene: Similar structure but with a chlorine atom instead of the 2,2-dichloroethenyl group.
1-Bromo-4-chlorobenzene: Another isomer with different substitution pattern.
Uniqueness
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with simpler halogenated benzenes.
Properties
CAS No. |
63291-25-8 |
|---|---|
Molecular Formula |
C8H5BrCl2O |
Molecular Weight |
267.93 g/mol |
IUPAC Name |
1-bromo-3-(2,2-dichloroethenoxy)benzene |
InChI |
InChI=1S/C8H5BrCl2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-5H |
InChI Key |
WEMZHCQVBZIIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


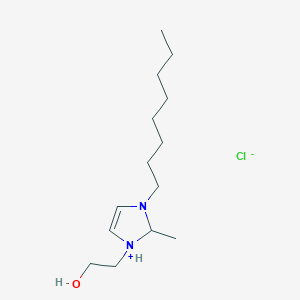
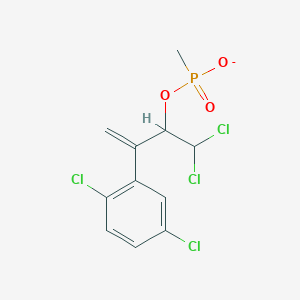
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
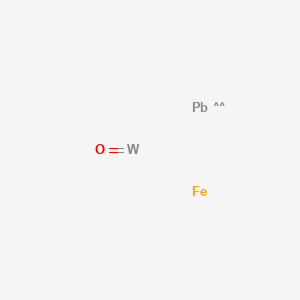
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
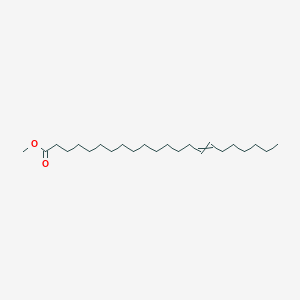
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)
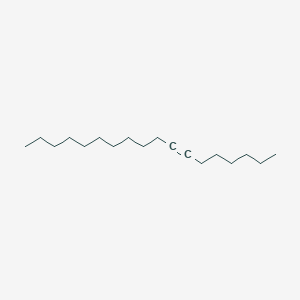

![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)



